(1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol
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Overview
Description
(1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol is a complex organic compound characterized by its unique cyclotetradeca structure. This compound features multiple double bonds and a hydroxyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol typically involves multi-step organic reactions. The process may start with simpler precursors such as alkenes or alkynes, which undergo cyclization and functional group modifications. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, high-pressure conditions, and advanced purification techniques to achieve high purity and yield. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding cyclotetradeca structures and their behavior in various chemical reactions.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest possible interactions with biological molecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with specific biological activities.
Industry
In the industrial sector, this compound may find applications in the synthesis of advanced materials, such as polymers or specialty chemicals. Its unique structure can impart desirable properties to these materials, enhancing their performance in various applications.
Mechanism of Action
The mechanism of action of (1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl group and double bonds play a crucial role in these interactions, influencing its binding affinity and activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-one
- (1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-amine
- (1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-thiol
Uniqueness
The uniqueness of (1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol lies in its specific stereochemistry and functional groups These features confer distinct chemical and biological properties, setting it apart from similar compounds
Properties
Molecular Formula |
C20H34O |
---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(1R,2E,4S,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol |
InChI |
InChI=1S/C20H34O/c1-16(2)19-12-11-18(4)9-6-8-17(3)10-7-14-20(5,21)15-13-19/h9-10,13,15-16,19,21H,6-8,11-12,14H2,1-5H3/b15-13+,17-10-,18-9+/t19-,20-/m1/s1 |
InChI Key |
YAPXSYXFLHDPCK-RJTGTAKJSA-N |
Isomeric SMILES |
C/C/1=C/CC[C@@](/C=C/[C@@H](CC/C(=C/CC1)/C)C(C)C)(C)O |
Canonical SMILES |
CC1=CCCC(C=CC(CCC(=CCC1)C)C(C)C)(C)O |
Origin of Product |
United States |
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